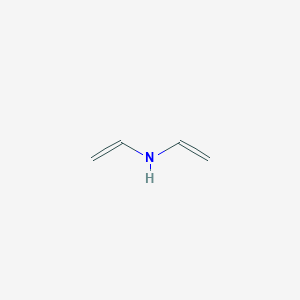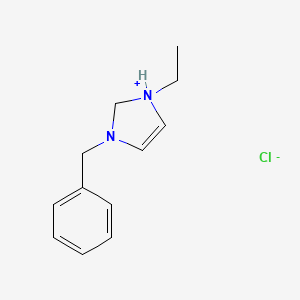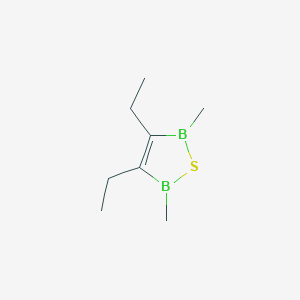
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is a unique organoboron compound characterized by its distinctive thiadiborole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with dimethyl sulfide under controlled conditions. The reaction proceeds through the formation of intermediate boron-sulfur compounds, which then cyclize to form the thiadiborole ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing compounds, such as boronic acids, boronates, and boron hydrides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: The compound is investigated for use in advanced materials, such as polymers and ceramics, due to its stability and reactivity.
作用機序
The mechanism by which 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen, making it effective in modifying biological molecules and materials. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which can alter the properties of the target molecules.
類似化合物との比較
Similar Compounds
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-oxadiborole: Similar structure but with an oxygen atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-selenadiborole: Contains a selenium atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-telluradiborole: Features a tellurium atom in place of sulfur.
Uniqueness
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical and physical properties compared to its oxygen, selenium, and tellurium analogs
特性
CAS番号 |
54677-51-9 |
|---|---|
分子式 |
C8H16B2S |
分子量 |
165.9 g/mol |
IUPAC名 |
3,4-diethyl-2,5-dimethyl-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S/c1-5-7-8(6-2)10(4)11-9(7)3/h5-6H2,1-4H3 |
InChIキー |
SSWJIOWTXOIPBU-UHFFFAOYSA-N |
正規SMILES |
B1(C(=C(B(S1)C)CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


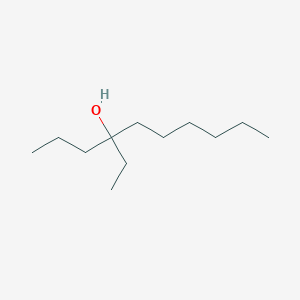
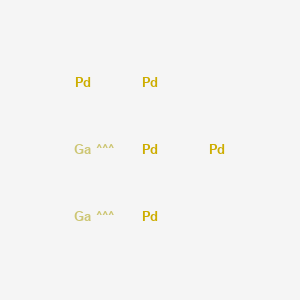
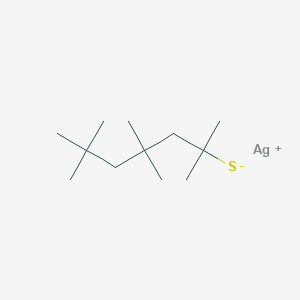
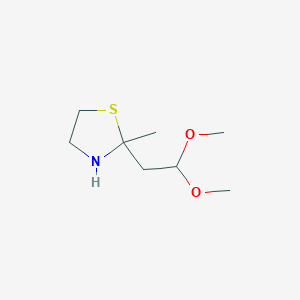

![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
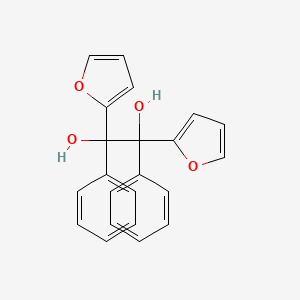

![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
